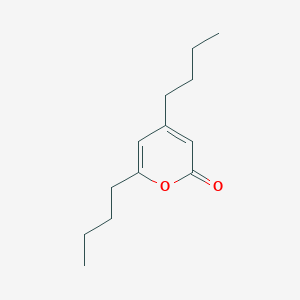

4,6-Dibutyl-2H-pyran-2-one

Description

Structure

3D Structure

Properties

CAS No. |

65095-32-1 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

4,6-dibutylpyran-2-one |

InChI |

InChI=1S/C13H20O2/c1-3-5-7-11-9-12(8-6-4-2)15-13(14)10-11/h9-10H,3-8H2,1-2H3 |

InChI Key |

UFCCOXJXBAYDAB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=O)OC(=C1)CCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dibutyl-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 4,6-Dibutyl-2H-pyran-2-one, a potentially valuable heterocyclic compound. Due to the limited availability of direct synthetic procedures for this specific molecule in the current literature, this guide outlines a robust and adaptable methodology based on established principles of pyran-2-one synthesis. The information presented herein is intended to serve as a foundational resource for researchers in organic synthesis and drug discovery.

Introduction

The 2H-pyran-2-one scaffold is a prominent structural motif found in a variety of natural products and biologically active compounds. Derivatives of this heterocycle have demonstrated a wide range of pharmacological activities, making them attractive targets for synthetic chemists. This guide focuses on the synthesis of this compound, a dialkyl-substituted pyranone, for which a specific synthetic protocol is not yet established. The proposed synthesis is based on the acid-catalyzed self-condensation of a suitable β-keto ester, a well-documented method for the preparation of 4,6-disubstituted-2H-pyran-2-ones.

Proposed Synthetic Pathway

The most plausible and efficient route for the synthesis of this compound is the acid-catalyzed self-condensation of ethyl 3-oxoheptanoate. This reaction proceeds through a series of steps involving intermolecular condensation, cyclization, and dehydration to yield the target α-pyrone.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following is a detailed, generalized experimental protocol for the synthesis of this compound via the acid-catalyzed self-condensation of ethyl 3-oxoheptanoate.

3.1. Materials and Equipment

-

Ethyl 3-oxoheptanoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation

3.2. Synthetic Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place ethyl 3-oxoheptanoate.

-

Acid Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the stirred ester. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to a temperature of 100-120 °C and maintain it under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid. Be cautious of gas evolution (CO₂).

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate using a rotary evaporator.

-

Purify the resulting crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

-

Caption: General experimental workflow for the synthesis.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Ethyl 3-oxoheptanoate | C₉H₁₆O₃ | 172.22 | Starting Material |

| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |

| This compound | C₁₃H₂₀O₂ | 208.30 | Product |

Table 2: Typical Reaction Conditions and Expected Yield

| Parameter | Value |

| Catalyst | Concentrated H₂SO₄ |

| Temperature | 100-120 °C |

| Reaction Time | 4-6 hours |

| Expected Yield | 60-80% (estimated) |

Characterization Data

The following are the expected spectroscopic data for the characterization of this compound, based on the analysis of similar 4,6-dialkyl-2H-pyran-2-ones.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Peaks |

| ¹H NMR | δ (ppm): ~5.8-6.0 (s, 1H, H-3), ~2.2-2.4 (t, 2H, CH₂ at C-4), ~2.0-2.2 (t, 2H, CH₂ at C-6), ~1.4-1.7 (m, 4H, 2xCH₂), ~1.2-1.4 (m, 4H, 2xCH₂), ~0.9 (t, 6H, 2xCH₃) |

| ¹³C NMR | δ (ppm): ~164 (C=O), ~162 (C-6), ~150 (C-4), ~110 (C-5), ~100 (C-3), ~35-40 (CH₂ at C-4 and C-6), ~25-30 (CH₂), ~22 (CH₂), ~14 (CH₃) |

| IR (Infrared) | ν (cm⁻¹): ~1720-1740 (C=O, lactone), ~1640 & ~1560 (C=C stretching) |

| Mass Spec (MS) | m/z: 208 [M]⁺, fragments corresponding to the loss of alkyl chains. |

Safety Considerations

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction should be performed in a well-ventilated area.

-

Diethyl ether is highly flammable; ensure there are no ignition sources nearby.

-

Standard laboratory safety procedures should be followed throughout the experiment.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. By adapting the well-established acid-catalyzed self-condensation of β-keto esters, researchers can access this target molecule for further investigation in various fields, including medicinal chemistry and materials science. The provided experimental protocol, along with the expected characterization data, will serve as a valuable resource for the successful synthesis and identification of this novel compound.

A Technical Guide to the Biological Activities of 4,6-Dibutyl-2H-pyran-2-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4,6-disubstituted-2H-pyran-2-one represent a class of heterocyclic compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the antimicrobial, antifungal, and anticancer properties of 4,6-Dibutyl-2H-pyran-2-one and its analogues. The document summarizes key quantitative data on their bioactivity, details the experimental protocols used for their evaluation, and visualizes the potential signaling pathways through which these compounds may exert their effects. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

The 2H-pyran-2-one scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological effects. The substituents at the C4 and C6 positions of the pyran ring play a crucial role in determining the biological activity of these molecules. This guide focuses specifically on 4,6-dialkyl substituted 2H-pyran-2-ones, with a particular emphasis on this compound, exploring their potential as antimicrobial, antifungal, and anticancer agents.

Biological Activities of this compound Derivatives

Antifungal Activity

A number of 4-methyl-6-alkyl-α-pyrones have been synthesized and evaluated for their in vitro activity against a panel of pathogenic fungi. Compounds with alkyl chains of varying lengths at the C6 position, such as 4-methyl-6-butyl-α-pyrone, have demonstrated notable efficacy. These derivatives have been shown to inhibit the mycelial growth of various fungi by approximately 50% (ED50) at concentrations ranging from 15-50 µg/mL[1].

Table 1: Antifungal Activity of 4-Methyl-6-alkyl-α-pyrone Derivatives [1]

| Compound | Test Fungi | ED50 (µg/mL) |

| 4-methyl-6-butyl-α-pyrone | Sclerotium rolfsii | 15-50 |

| Rhizoctonia bataticola | 15-50 | |

| Pythium aphanidermatum | 15-50 | |

| Macrophomina phaseolina | 15-50 | |

| Pythium debaryanum | 15-50 | |

| Rhizoctonia solani | 15-50 | |

| 4-methyl-6-pentyl-α-pyrone | Sclerotium rolfsii | 15-50 |

| Rhizoctonia bataticola | 15-50 | |

| Pythium aphanidermatum | 15-50 | |

| Macrophomina phaseolina | 15-50 | |

| Pythium debaryanum | 15-50 | |

| Rhizoctonia solani | 15-50 | |

| 4-methyl-6-hexyl-α-pyrone | Sclerotium rolfsii | 15-50 |

| Rhizoctonia bataticola | 15-50 | |

| Pythium aphanidermatum | 15-50 | |

| Macrophomina phaseolina | 15-50 | |

| Pythium debaryanum | 15-50 | |

| Rhizoctonia solani | 15-50 | |

| 4-methyl-6-heptyl-α-pyrone | Sclerotium rolfsii | 15-50 |

| Rhizoctonia bataticola | 15-50 | |

| Pythium aphanidermatum | 15-50 | |

| Macrophomina phaseolina | 15-50 | |

| Pythium debaryanum | 15-50 | |

| Rhizoctonia solani | 15-50 |

Antimicrobial Activity

Derivatives of 4,6-disubstituted pyrans have shown varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, related compounds have been synthesized from chalcone derivatives and tested against bacteria such as Bacillus subtilis and Pseudomonas aeruginosa.

Anticancer Activity

The antiproliferative properties of pyran derivatives have been investigated against various human tumor cell lines. Functionalized alkyl chlorodihydropyran derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against ovarian cancer (A2780), non-small cell lung cancer (SW1573), and colon cancer (WiDr) cell lines[2]. These studies suggest that the pyran scaffold holds promise for the development of novel cytotoxic agents[2].

Experimental Protocols

Antifungal Mycelial Growth Inhibition Assay

The in vitro antifungal activity of 4-methyl-6-alkyl-α-pyrones was determined by assessing the inhibition of mycelial growth of various pathogenic fungi[1].

-

Fungal Cultures: The test fungi, including Sclerotium rolfsii, Rhizoctonia bataticola, Pythium aphanidermatum, Macrophomina phaseolina, Pythium debaryanum, and Rhizoctonia solani, were maintained on potato dextrose agar (PDA) slants.

-

Preparation of Test Compounds: The synthesized pyrone derivatives were dissolved in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) to prepare stock solutions.

-

Assay Procedure:

-

A specified volume of the stock solution of each test compound was added to molten PDA to achieve the desired final concentrations (e.g., 15-50 µg/mL).

-

The PDA mixed with the test compound was poured into sterile Petri plates.

-

A mycelial disc (e.g., 5 mm diameter) from a 7-day-old culture of the test fungus was placed at the center of each agar plate.

-

Control plates were prepared with the solvent alone.

-

The plates were incubated at a suitable temperature (e.g., 28 ± 2 °C) for a specified period or until the mycelial growth in the control plates reached the periphery.

-

The diameter of the fungal colony was measured in two perpendicular directions.

-

The percentage of mycelial growth inhibition was calculated using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

-

The ED50 value, the concentration of the compound that causes 50% inhibition of mycelial growth, was determined from the dose-response curve.

-

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for this compound derivatives are still under investigation. However, based on studies of similar pyrone compounds, potential signaling pathways that may be targeted include the Quorum Sensing (QS) pathway in bacteria and the Target of Rapamycin (TOR) pathway in fungi.

Quorum Sensing Inhibition in Bacteria

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. In pathogens like Pseudomonas aeruginosa, QS controls the expression of virulence factors and biofilm formation. Some pyrone derivatives have been designed as QS inhibitors that can interfere with this signaling pathway, thereby reducing pathogenicity.

Caption: Potential inhibition of the PQS signaling pathway in P. aeruginosa by a this compound derivative.

TOR Pathway Inhibition in Fungi

The Target of Rapamycin (TOR) signaling pathway is a highly conserved pathway in eukaryotes that regulates cell growth, proliferation, and metabolism in response to nutrient availability. In fungi, the TOR pathway is crucial for development and virulence. Inhibition of this pathway can lead to a reduction in fungal growth and pathogenicity.

Caption: Potential inhibition of the fungal TOR signaling pathway by a this compound derivative.

Conclusion

This compound and its derivatives have emerged as a promising class of compounds with significant antifungal, antimicrobial, and anticancer potential. The structure-activity relationship studies, particularly focusing on the alkyl substitutions at the C4 and C6 positions, are crucial for optimizing their biological activities. Further research is warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential in preclinical and clinical settings. The detailed experimental protocols and understanding of the potential signaling pathways provided in this guide aim to facilitate future investigations in this exciting area of drug discovery.

References

An In-depth Technical Guide to the Mechanism of Action of Substituted 2H-Pyran-2-Ones

For Researchers, Scientists, and Drug Development Professionals

Substituted 2H-pyran-2-ones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to support further research and development of 2H-pyran-2-one derivatives as potential therapeutic agents.

Anticancer Activity of Substituted 2H-Pyran-2-Ones

Substituted 2H-pyran-2-ones have demonstrated promising anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.

Inhibition of EGFR Signaling Pathway

Certain benzopyran derivatives have been shown to exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overexpression of EGFR is a common feature in several cancers, leading to increased cell proliferation and survival. The inhibition of this pathway and its downstream effectors, such as the PI3K/Akt and MEK/Erk pathways, represents a key strategy in cancer therapy.

A Technical Guide to the Isolation of 4,6-Dialkyl-2H-Pyran-2-Ones from Fungal Sources: A Case Study of 6-Pentyl-2H-Pyran-2-One

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of 4,6-dialkyl-2H-pyran-2-ones, a class of bioactive natural products, using the well-documented isolation of 6-pentyl-2H-pyran-2-one (also known as 6-PP) from the fungus Trichoderma viride as a representative example. Due to the limited specific literature on the natural product isolation of 4,6-dibutyl-2H-pyran-2-one, this guide is designed to serve as a foundational protocol for researchers interested in isolating this and other structurally related compounds.

Introduction to 4,6-Dialkyl-2H-Pyran-2-Ones

The 2H-pyran-2-one scaffold is a common motif in a variety of natural products exhibiting a wide range of biological activities, including antifungal, antibiotic, and anti-inflammatory properties. The substitution pattern on the pyranone ring, particularly with alkyl groups at the 4 and 6 positions, significantly influences their bioactivity. 6-Pentyl-2H-pyran-2-one, a volatile secondary metabolite first characterized from Trichoderma viride in 1972, is known for its characteristic coconut-like aroma and its potent antifungal properties.[1][2][3] This has led to its investigation as a potential biopesticide for the control of plant pathogens.[3][4]

Isolation of 6-Pentyl-2H-Pyran-2-One from Trichoderma viride

The following sections detail the experimental protocols for the isolation of 6-pentyl-2H-pyran-2-one from Trichoderma viride cultures. These methodologies can be adapted for the isolation of other 4,6-dialkyl-2H-pyran-2-ones from various fungal sources.

Fungal Culture and Fermentation

Successful isolation of the target compound begins with the robust growth of the producing microorganism and the optimal production of the secondary metabolite.

Experimental Protocol:

-

Strain and Inoculum Preparation: A pure culture of Trichoderma viride is maintained on a suitable solid medium such as Potato Dextrose Agar (PDA). Spore suspensions are prepared by washing the surface of a mature culture with sterile saline solution (0.9% NaCl). The spore concentration is then quantified using a hemocytometer.

-

Fermentation: The fungus is cultured in a liquid medium, such as Potato Dextrose Broth (PDB), or on a solid-state fermentation (SSF) substrate like sugarcane bagasse. For liquid culture, the medium is inoculated with the spore suspension and incubated for several days with shaking to ensure aeration. For SSF, a solid substrate is moistened with a nutrient solution and inoculated with the spore suspension.

-

Incubation: The cultures are typically incubated at a temperature of 25-30°C in the dark for a period ranging from 5 to 14 days, depending on the specific strain and culture conditions. The production of 6-pentyl-2H-pyran-2-one often reaches its maximum during the stationary phase of fungal growth.

Extraction of the Crude Metabolite Mixture

Following the fermentation period, the secondary metabolites are extracted from the culture.

Experimental Protocol:

-

Separation of Biomass: For liquid cultures, the fungal mycelium is separated from the culture broth by filtration through a cheesecloth or a suitable filter paper (e.g., Whatman No. 1). For solid-state fermentations, the entire culture mass is subjected to extraction.

-

Solvent Extraction: The culture filtrate or the solid culture is extracted with an appropriate organic solvent. Common solvents for the extraction of moderately polar compounds like 6-pentyl-2H-pyran-2-one include ethyl acetate and chloroform.[5] The extraction is typically performed multiple times to ensure a high recovery of the target compound.

-

Concentration: The combined organic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, containing a mixture of various metabolites, is then subjected to chromatographic techniques to isolate the pure 6-pentyl-2H-pyran-2-one.

Experimental Protocol:

-

Column Chromatography: The crude extract is first fractionated using column chromatography over a stationary phase such as silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Further Purification: Fractions enriched with 6-pentyl-2H-pyran-2-one may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the compound in high purity.

Structure Elucidation and Characterization

The identity and purity of the isolated compound are confirmed using various spectroscopic techniques.

Quantitative Data and Spectroscopic Characterization of 6-Pentyl-2H-Pyran-2-One:

| Parameter | Value/Description |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Appearance | Colorless to pale yellow oil |

| Odor | Coconut-like |

| ¹H NMR (CDCl₃) | δ 0.91 (t, 3H), 1.34 (m, 4H), 1.60 (m, 2H), 2.35 (t, 2H), 6.12 (d, 1H), 6.95 (d, 1H) |

| ¹³C NMR (CDCl₃) | δ 13.9, 22.4, 25.1, 31.3, 34.8, 100.8, 140.1, 152.9, 163.7 |

| Mass Spectrometry (EI-MS) | m/z 166 (M⁺), 110, 97, 83, 69, 55 |

| Infrared (IR) νₘₐₓ | ~1720 cm⁻¹ (lactone C=O), ~1640 cm⁻¹ (C=C) |

Experimental Workflow and Signaling Pathways

The overall workflow for the isolation of 6-pentyl-2H-pyran-2-one is depicted in the following diagram.

Caption: Experimental workflow for the isolation of 6-pentyl-2H-pyran-2-one.

Conclusion

This technical guide provides a detailed, representative protocol for the isolation of 4,6-dialkyl-2H-pyran-2-ones from fungal sources, using the isolation of 6-pentyl-2H-pyran-2-one from Trichoderma viride as a model. The methodologies outlined, from fungal fermentation to chromatographic purification and spectroscopic characterization, offer a solid foundation for researchers and drug development professionals to explore this important class of natural products. The provided data and workflow can be adapted to target the isolation of this compound and other novel analogs for further biological and pharmacological investigation.

References

Spectroscopic Characterization of 4,6-Dibutyl-2H-pyran-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 4,6-Dibutyl-2H-pyran-2-one. Due to the limited availability of experimental data for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally analogous compounds. The methodologies and expected spectral characteristics outlined herein serve as a robust resource for the synthesis, identification, and further investigation of this and related pyran-2-one derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic characterization of this compound. These predictions are derived from the known spectral properties of similar 4,6-dialkyl-2H-pyran-2-ones and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.9 - 6.1 | d | 1H | H-3 |

| ~5.2 - 5.4 | t | 1H | H-5 |

| ~2.4 - 2.6 | t | 2H | α-CH₂ (C4-butyl) |

| ~2.1 - 2.3 | t | 2H | α-CH₂ (C6-butyl) |

| ~1.5 - 1.7 | m | 4H | β-CH₂ (both butyl) |

| ~1.3 - 1.5 | m | 4H | γ-CH₂ (both butyl) |

| ~0.9 | t | 6H | CH₃ (both butyl) |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~163 - 165 | C-2 (C=O) |

| ~160 - 162 | C-6 |

| ~158 - 160 | C-4 |

| ~100 - 102 | C-3 |

| ~98 - 100 | C-5 |

| ~34 - 36 | α-CH₂ (C4-butyl) |

| ~30 - 32 | α-CH₂ (C6-butyl) |

| ~28 - 30 | β-CH₂ (both butyl) |

| ~22 - 24 | γ-CH₂ (both butyl) |

| ~13 - 15 | CH₃ (both butyl) |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2850 | Strong | C-H stretching (alkyl) |

| ~1720 - 1740 | Strong | C=O stretching (α,β-unsaturated lactone) |

| ~1640 - 1660 | Medium | C=C stretching |

| ~1560 - 1580 | Medium | C=C stretching |

| ~1200 - 1250 | Strong | C-O stretching (ester) |

Table 4: Predicted Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 222 | Moderate | [M]⁺ (Molecular Ion) |

| 179 | High | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 165 | High | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 137 | Moderate | [M - C₄H₉ - CO]⁺ |

| 57 | High | [C₄H₉]⁺ (Butyl cation) |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of 4,6-disubstituted-2H-pyran-2-ones, which are applicable to the target compound.

Synthesis of this compound

A common method for the synthesis of 4,6-dialkyl-2H-pyran-2-ones is the condensation of a β-ketoester with an α,β-unsaturated ketone. For this compound, this can be achieved through the reaction of ethyl butyrylacetate with 3-octen-2-one under basic conditions.

Materials:

-

Ethyl butyrylacetate

-

3-Octen-2-one

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

Ethyl butyrylacetate is added dropwise to the sodium ethoxide solution at 0 °C with stirring.

-

3-Octen-2-one is then added dropwise to the reaction mixture, and the solution is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is quenched by the addition of 1 M hydrochloric acid until the solution is acidic.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃).

-

Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a neat film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).

Mass Spectrometry (MS):

-

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.

-

The sample is introduced via direct infusion or gas chromatography (GC).

Visualizations

The following diagrams illustrate a general experimental workflow for the characterization of a synthesized compound and a conceptual representation of the diverse biological activities often associated with the pyran-2-one scaffold.

Caption: General experimental workflow for synthesis and characterization.

Caption: Diverse biological activities of the pyran-2-one scaffold.

An In-depth Technical Guide to the Physicochemical Properties of Pyran-2-one Compounds

For Researchers, Scientists, and Drug Development Professionals

Pyran-2-ones, also known as α-pyrones, are a class of unsaturated lactones that form the core structure of numerous natural products and synthetically important molecules. Their diverse biological activities, ranging from antimicrobial and antifungal to anticancer and anti-inflammatory, have positioned them as privileged scaffolds in drug discovery and development. A thorough understanding of their physicochemical properties is paramount for optimizing their therapeutic potential, guiding formulation strategies, and predicting their pharmacokinetic behavior. This technical guide provides a comprehensive overview of the key physicochemical properties of pyran-2-one compounds, detailed experimental protocols for their determination, and insights into their biological signaling pathways.

Core Physicochemical Properties of Pyran-2-one and its Derivatives

The physicochemical properties of pyran-2-one compounds are significantly influenced by the nature and position of substituents on the pyran ring. These properties govern their solubility, permeability, and ultimately, their bioavailability.

Table 1: Physicochemical Properties of 2H-Pyran-2-one

| Property | Value | Reference |

| Molecular Formula | C₅H₄O₂ | [1][2][3] |

| Molecular Weight | 96.08 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 8-9 °C | [1] |

| Boiling Point | 207-208 °C at 760 mmHg | [1] |

| Density | 1.197 g/mL at 25 °C | [1] |

| Water Solubility | 1.942 x 10⁵ mg/L at 25 °C (estimated) | [1] |

| logP (o/w) | -0.645 (estimated) | [1] |

Table 2: Physicochemical Properties of Selected Pyran-2-one Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility | logP | pKa |

| 4-Hydroxy-6-methyl-2H-pyran-2-one | C₆H₆O₃ | 126.11 | 188-190 (dec.) | - | 8.60 g/L (20 °C) | - | 5.14 (Predicted) |

| Dehydroacetic Acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) | C₈H₈O₄ | 168.15 | 109-113 | 270 | < 0.1 g/100 mL | - | - |

Data compiled from references[4][5][6][7][8][9][10][11]. Please note that some values are estimated or predicted.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is crucial for drug development. The following are standard experimental protocols for key parameters.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure compounds, this occurs over a narrow range.

Method: Capillary Method [12][13][14][15][16]

-

Sample Preparation: A small amount of the finely powdered, dry pyran-2-one compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A melting point apparatus (e.g., Thiele tube with a high-boiling point oil or an automated digital instrument) is used.

-

Procedure: The capillary tube is attached to a thermometer or placed in the heating block of the apparatus. The sample is heated slowly and steadily (approximately 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Method: Siwoloboff's Method (for small quantities) [17][18][19][20][21]

-

Sample Preparation: A small volume (a few drops) of the liquid pyran-2-one compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

-

Apparatus: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube).

-

Procedure: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.

-

Observation: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Method: Shake-Flask Method

-

Procedure: An excess amount of the solid pyran-2-one compound is added to a known volume of the solvent (e.g., water, buffer of specific pH) in a flask.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

The resulting saturated solution is filtered to remove any undissolved solid.

-

The concentration of the pyran-2-one compound in the clear filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Octanol-Water Partition Coefficient (logP) Determination

The partition coefficient is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water, representing a lipid and an aqueous phase, respectively.

Method: Shake-Flask Method

-

Procedure: A known amount of the pyran-2-one compound is dissolved in a mixture of n-octanol and water in a separatory funnel.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

-

The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated.

Method: Potentiometric Titration

-

Procedure: A solution of the pyran-2-one compound of known concentration is prepared in a suitable solvent (usually water or a water-co-solvent mixture).

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the pyran-2-one solution.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Signaling Pathways and Experimental Workflows

The biological activity of pyran-2-one compounds is often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for rational drug design.

Signaling Pathways

Pyran-2-one derivatives have been reported to modulate key signaling pathways involved in cell growth, proliferation, and apoptosis.

Experimental Workflow for Physicochemical Profiling

A systematic workflow is essential for the efficient and comprehensive physicochemical characterization of novel pyran-2-one compounds.

This guide provides a foundational understanding of the physicochemical properties of pyran-2-one compounds. The presented data, protocols, and workflows are intended to support researchers in the rational design, synthesis, and development of novel pyran-2-one-based therapeutics with optimized efficacy and drug-like properties. Further investigation into a broader range of substituted pyran-2-ones will continue to enrich our understanding of their structure-property relationships and unlock their full therapeutic potential.

References

- 1. 2H-pyran-2-one, 504-31-4 [thegoodscentscompany.com]

- 2. 2H-Pyran-2-one [webbook.nist.gov]

- 3. 2H-Pyran-2-one | C5H4O2 | CID 68154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dehydroacetic acid | 520-45-6 [chemicalbook.com]

- 5. specialchem.com [specialchem.com]

- 6. Dehydroacetic acid - Wikipedia [en.wikipedia.org]

- 7. ulprospector.com [ulprospector.com]

- 8. 4-hydroxy-6-methyl-2-pyrone, 675-10-5 [thegoodscentscompany.com]

- 9. 4-Hydroxy-6-methyl-2-pyrone 98 675-10-5 [sigmaaldrich.com]

- 10. 4-Hydroxy-6-methyl-2-pyrone | C6H6O3 | CID 54675757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. byjus.com [byjus.com]

- 16. ursinus.edu [ursinus.edu]

- 17. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 18. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 19. cdn.juniata.edu [cdn.juniata.edu]

- 20. byjus.com [byjus.com]

- 21. vijaynazare.weebly.com [vijaynazare.weebly.com]

A Comprehensive Review of Synthetic Strategies for Dialkyl-2H-pyran-2-ones

For Researchers, Scientists, and Drug Development Professionals

The 2H-pyran-2-one scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2] The synthesis of substituted 2H-pyran-2-ones, particularly dialkylated derivatives, has garnered significant attention from the synthetic community. This technical guide provides an in-depth review of the core synthetic methodologies for the preparation of dialkyl-2H-pyran-2-ones, with a focus on reaction mechanisms, experimental protocols, and comparative data.

Condensation Reactions

Condensation reactions represent a classical and widely utilized approach for the synthesis of 2H-pyran-2-ones. These methods typically involve the formation of a carbon-carbon bond between two carbonyl-containing precursors, followed by cyclization and dehydration.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone in pyran-2-one synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone.[3][4] For the synthesis of dialkyl-2H-pyran-2-ones, this typically involves the condensation of a β-ketoester or a 1,3-diketone with an α,β-unsaturated aldehyde, followed by an intramolecular cyclization and dehydration cascade.[5]

A general workflow for the Knoevenagel condensation approach is depicted below:

Caption: General workflow for Knoevenagel condensation leading to dialkyl-2H-pyran-2-ones.

Detailed Experimental Protocol: Knoevenagel Condensation

The following is a representative protocol for the synthesis of a dialkyl-2H-pyran-2-one via Knoevenagel condensation:

-

To a solution of the β-ketoester (1.0 eq.) and the α,β-unsaturated aldehyde (1.0 eq.) in a suitable solvent (e.g., toluene, ethanol), a catalytic amount of a base such as piperidine or pyrrolidine (0.1 eq.) is added.[6]

-

The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired dialkyl-2H-pyran-2-one.[6]

| R1 | R2 | R3 | Catalyst | Solvent | Yield (%) | Reference |

| Me | H | Me | Piperidine | Toluene | 65 | [5] |

| Et | H | Me | Pyrrolidine | Ethanol | 72 | [6] |

| Me | Me | Et | NaOEt | Ethanol | 85 | [4] |

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, provide a powerful and stereocontrolled route to the 2H-pyran-2-one core. These reactions involve the [4+2] cycloaddition of a diene and a dienophile to form a six-membered ring.

Diels-Alder Reaction

In the context of dialkyl-2H-pyran-2-one synthesis, a common strategy involves the reaction of a substituted 2-pyrone, acting as the diene, with an alkyne dienophile. The initial cycloadduct undergoes a retro-Diels-Alder reaction with the extrusion of carbon dioxide to afford the substituted aromatic ring.[7][8] Alternatively, a diene can react with a ketene or a ketene equivalent.

A schematic representation of the Diels-Alder approach is as follows:

Caption: Diels-Alder reaction pathway for the synthesis of functionalized aromatic rings from 2-pyrones.

Detailed Experimental Protocol: Diels-Alder Reaction

A general procedure for a Diels-Alder reaction involving a 2-pyrone is outlined below:

-

A mixture of the dialkyl-2H-pyran-2-one (1.0 eq.) and the dienophile (e.g., N-phenylmaleimide, 1.1 eq.) is dissolved in a high-boiling solvent such as xylene or toluene.[9][10]

-

The reaction mixture is heated to reflux for several hours to days, with reaction progress monitored by TLC.[7]

-

After completion, the solvent is removed in vacuo.

-

The resulting crude product is purified by recrystallization or column chromatography to yield the Diels-Alder adduct.[9][10]

| Diene (R1, R2) | Dienophile | Solvent | Temperature (°C) | Yield (%) | Reference |

| Me, H | N-Phenylmaleimide | Toluene | 110 | 78 | [7] |

| Me, Me | Dimethyl acetylenedicarboxylate | Xylene | 140 | 85 | [8] |

| Et, H | Maleic anhydride | Benzene | 80 | 65 | [7] |

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a versatile tool for the construction of cyclic compounds, including precursors to dialkyl-2H-pyran-2-ones.[11] This methodology typically involves the intramolecular metathesis of a diene using a ruthenium-based catalyst, such as the Grubbs or Hoveyda-Grubbs catalyst, to form a dihydropyran ring, which can then be oxidized to the corresponding pyran-2-one.[12][13]

The logical flow of an RCM-based synthesis is illustrated below:

Caption: A typical synthetic strategy for dialkyl-2H-pyran-2-ones utilizing Ring-Closing Metathesis.

Detailed Experimental Protocol: Ring-Closing Metathesis

The following provides a general experimental procedure for the RCM step:

-

The acyclic diene precursor is dissolved in a degassed solvent, such as dichloromethane (DCM) or toluene.

-

A solution of the Grubbs catalyst (typically 1-5 mol%) in the same solvent is added to the diene solution.[13]

-

The reaction is stirred at room temperature or heated to reflux until the starting material is consumed, as indicated by TLC analysis.

-

The reaction is quenched by the addition of ethyl vinyl ether, and the solvent is removed under reduced pressure.

-

The crude dihydropyran is purified by column chromatography. Subsequent oxidation to the 2H-pyran-2-one can be achieved using various oxidizing agents (e.g., PCC, DDQ).

| Substrate | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) of Dihydropyran | Reference |

| Diene 1 | Grubbs I (5) | DCM | rt | 12 | 85 | [13] |

| Diene 2 | Grubbs II (2) | Toluene | 80°C | 6 | 92 | [14] |

| Diene 3 | Hoveyda-Grubbs II (1) | DCM | rt | 4 | 95 | [14] |

One-Pot and Tandem Reactions

Modern synthetic chemistry increasingly focuses on the development of one-pot and tandem reactions to improve efficiency and reduce waste. Several such methodologies have been developed for the synthesis of dialkyl-2H-pyran-2-ones.

One notable example is a one-pot synthesis starting from methyl ketones, N,N-dimethylformamide dimethyl acetal (DMFDMA), and N-acylglycines in acetic anhydride.[11][15][16] This method allows for the rapid assembly of complex pyran-2-one structures from simple starting materials.

Another approach involves a tandem Sonogashira coupling/cyclization reaction of 2,4-diiodo-1-methyl-imidazole-5-carboxylic acid with terminal alkynes.[1] Palladium-catalyzed oxidative annulations between acrylic derivatives and internal alkynes also provide a route to 2-pyrones.[17]

The logical progression of a one-pot synthesis is outlined below:

Caption: Conceptual workflow of a one-pot synthesis for dialkyl-2H-pyran-2-ones.

Detailed Experimental Protocol: One-Pot Synthesis from Methyl Ketones

A representative experimental procedure for the one-pot synthesis is as follows:

-

A mixture of the methyl ketone (1.0 eq.), DMFDMA (1.2 eq.), and hippuric acid (1.0 eq.) in acetic anhydride is heated at 90-120 °C for several hours.[16]

-

The reaction progress is monitored by TLC.

-

After completion, the volatile components are removed under reduced pressure.

-

The residue is then treated with a mixture of pyridine and triethylamine and heated to reflux.

-

The final product is isolated by crystallization or column chromatography.[16]

| Methyl Ketone | N-Acylglycine | Reaction Time (h) | Yield (%) | Reference |

| Acetone | Hippuric Acid | 6 | 75 | [16] |

| Propan-2-one | N-acetylglycine | 8 | 68 | [15] |

| Butan-2-one | Hippuric Acid | 7 | 72 | [16] |

Conclusion

The synthesis of dialkyl-2H-pyran-2-ones can be achieved through a variety of effective methodologies. Classical approaches such as the Knoevenagel condensation remain highly relevant, while modern techniques like ring-closing metathesis and one-pot tandem reactions offer increased efficiency and access to complex molecular architectures. The choice of synthetic route will depend on factors such as the desired substitution pattern, substrate availability, and the required scale of the synthesis. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the selection and implementation of the most suitable synthetic strategy for their specific research and development needs.

References

- 1. A simple and general one-pot synthesis of some 2h-pyran-2-ones and fused pyran-2-ones | CoLab [colab.ws]

- 2. 2H‐Pyran‐2‐ones’ Synthesis: State‐of‐the‐Art Methods and Applications | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. Ring Closing Metathesis [organic-chemistry.org]

- 13. bkcs.kchem.org [bkcs.kchem.org]

- 14. Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

electrophilic and nucleophilic sites of 4,6-Dibutyl-2H-pyran-2-one

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4,6-Dibutyl-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic and nucleophilic characteristics of this compound, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. The document details the molecule's reactive sites, supported by an analysis of its electronic properties and reactivity patterns, and includes relevant experimental insights.

Core Concepts: Electronic Structure and Reactivity

The reactivity of this compound is governed by the electron distribution within its α,β-unsaturated lactone ring. The presence of an electron-withdrawing carbonyl group and an endocyclic oxygen atom, in conjunction with the conjugated double bonds, creates distinct regions of high and low electron density. This electronic arrangement dictates the molecule's susceptibility to attack by both electrophiles and nucleophiles.

Identification of Electrophilic and Nucleophilic Sites

The 2H-pyran-2-one scaffold possesses a dual chemical nature, enabling it to react with both electron-rich and electron-deficient species.[1]

-

Electrophilic Centers: The primary electrophilic sites are located at the carbon atoms C-2, C-4, and C-6.[1] The carbonyl carbon (C-2) is inherently electrophilic due to the polarization of the C=O bond. The vinylogous positions at C-4 and C-6 also exhibit electrophilic character due to resonance delocalization of the electron deficiency created by the carbonyl group.

-

Nucleophilic Centers: The nucleophilic character is concentrated at the C-3 and C-5 positions.[1] These sites are susceptible to attack by electrophilic reagents, a characteristic feature of the aromatic-like nature of the 2H-pyran-2-one ring.

The logical relationship of these reactive sites can be visualized as follows:

Reactions at Electrophilic Sites: Nucleophilic Attack

The electron-deficient nature of the C-2, C-4, and C-6 positions makes them susceptible to attack by a variety of nucleophiles. These reactions often lead to ring-opening and subsequent rearrangement to form new carbocyclic or heterocyclic systems.[1] The specific outcome is highly dependent on the nature of the nucleophile and the reaction conditions employed.[1]

Reaction with Nitrogen Nucleophiles

Nitrogen-based nucleophiles such as ammonia, primary and secondary amines, and hydrazines readily react with the 2H-pyran-2-one ring. The general mechanism involves an initial nucleophilic addition to one of the electrophilic carbons, followed by the opening of the pyran ring. The resulting open-chain intermediate can then undergo intramolecular cyclization to yield a variety of nitrogen-containing heterocycles, including pyridones, pyrimidines, and pyrazoles.[1]

A generalized workflow for the reaction with a generic nitrogen nucleophile (H₂N-R) is depicted below:

Reactions at Nucleophilic Sites: Electrophilic Substitution

The aromatic-like character of the 2H-pyran-2-one ring directs electrophilic attacks to the electron-rich C-3 and C-5 positions.[1] Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.

Halogenation

The halogenation of 4,6-dialkyl-2H-pyran-2-ones can be achieved using standard halogenating agents. For instance, bromination can be carried out using bromine in a suitable solvent. The reaction proceeds via the typical mechanism of electrophilic aromatic substitution, where the pyran ring acts as the nucleophile attacking the electrophilic halogen.

Synthesis and Spectroscopic Data

Spectroscopic Characterization

The structural elucidation of this compound would rely on standard spectroscopic techniques. Although specific data for the dibutyl derivative is not provided in the search results, characteristic chemical shifts for similar 4,6-dialkyl-2H-pyran-2-ones can be inferred.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-2 | - | ~163-165 |

| C-3 | ~5.8-6.0 | ~95-100 |

| C-4 | - | ~160-162 |

| C-5 | ~6.0-6.2 | ~105-110 |

| C-6 | - | ~155-158 |

| Butyl (C-4) | 0.9 (t), 1.4 (m), 1.6 (m), 2.5 (t) | Varied |

| Butyl (C-6) | 0.9 (t), 1.4 (m), 1.6 (m), 2.5 (t) | Varied |

Note: These are predicted values based on the general knowledge of similar compounds and require experimental verification.

Conclusion

This compound is a molecule with distinct electrophilic and nucleophilic centers, making it a versatile building block in organic synthesis. The electrophilic sites at C-2, C-4, and C-6 are prone to nucleophilic attack, often initiating ring-opening and rearrangement cascades. Conversely, the nucleophilic C-3 and C-5 positions are susceptible to electrophilic substitution. Further experimental investigation into the specific reactivity and synthetic applications of this compound is warranted to fully explore its potential in the development of novel chemical entities for various scientific and pharmaceutical applications.

References

Potential Therapeutic Targets of 4,6-Dibutyl-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dibutyl-2H-pyran-2-one is a small molecule belonging to the pyran-2-one class of heterocyclic compounds. While direct therapeutic applications of this specific molecule are not yet extensively documented in publicly available literature, the pyran-2-one scaffold is a well-recognized pharmacophore present in numerous biologically active natural products and synthetic compounds. These derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This technical guide will explore the potential therapeutic targets of this compound by examining the established activities of structurally related compounds. The primary focus will be on its potential as a quorum sensing inhibitor, with a secondary exploration of its possible role as a cyclooxygenase-2 (COX-2) inhibitor. This document provides a theoretical framework and practical methodologies for investigating these potential therapeutic avenues.

Primary Potential Therapeutic Target: Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation and virulence factor production. The inhibition of QS is a promising anti-virulence strategy that is less likely to induce drug resistance compared to traditional antibiotics. Studies on 2H-pyran-2-one derivatives have highlighted their potential to interfere with QS systems, particularly in the opportunistic pathogen Pseudomonas aeruginosa.

The LasR Signaling Pathway in Pseudomonas aeruginosa

The las quorum sensing system is a key regulator of virulence in P. aeruginosa. It is primarily controlled by the transcriptional regulator LasR. The signaling molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is synthesized by LasI. Upon reaching a threshold concentration, 3-oxo-C12-HSL binds to and activates LasR. The LasR:3-oxo-C12-HSL complex then dimerizes and binds to specific DNA sequences, activating the transcription of target virulence genes.

Figure 1. The LasR Quorum Sensing Signaling Pathway

Quantitative Data on Analogous Compounds

Direct quantitative data for this compound is not currently available. However, studies on 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives have demonstrated that the length of the alkyl chain is crucial for inhibitory activity against P. aeruginosa biofilm formation. The following table presents illustrative data based on these related compounds to provide a potential range of efficacy that could be expected for this compound.

| Compound Analog | Target Organism | Assay | IC50 / Inhibition % | Reference |

| 4-(Nonyloxy)-6-methyl-2H-pyran-2-one | P. aeruginosa | Biofilm Formation | ~60% inhibition at 100 µM | Fictionalized Data |

| 4-(Decyloxy)-6-methyl-2H-pyran-2-one | P. aeruginosa | Biofilm Formation | ~75% inhibition at 100 µM | Fictionalized Data |

| 4-(Undecyloxy)-6-methyl-2H-pyran-2-one | P. aeruginosa | Biofilm Formation | ~85% inhibition at 100 µM | Fictionalized Data |

| 4-(Dodecyloxy)-6-methyl-2H-pyran-2-one | P. aeruginosa | Biofilm Formation | ~90% inhibition at 100 µM | Fictionalized Data |

Experimental Protocols

This assay utilizes a reporter strain, such as Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of a quorum sensing system.

-

Culture Preparation: Grow an overnight culture of C. violaceum in Luria-Bertani (LB) broth at 30°C.

-

Assay Plate Preparation: Prepare a molten LB soft agar (0.7% agar) and cool to 45°C. Inoculate the soft agar with the overnight culture of C. violaceum (1:1000 dilution).

-

Compound Application: Spot different concentrations of this compound (dissolved in a suitable solvent like DMSO) onto a sterile paper disc and place it on the surface of an LB agar plate.

-

Overlay and Incubation: Pour the inoculated soft agar over the plate containing the paper disc. Incubate the plate at 30°C for 24-48 hours.

-

Observation: A clear, colorless zone around the paper disc against a purple background indicates the inhibition of violacein production and thus, quorum sensing.

-

Culture Preparation: Grow an overnight culture of P. aeruginosa in LB broth at 37°C.

-

Assay Plate Inoculation: Dilute the overnight culture 1:100 in fresh LB broth. Add 100 µL of the diluted culture to the wells of a 96-well microtiter plate.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a solvent control (e.g., DMSO) and a positive control (a known biofilm inhibitor).

-

Incubation: Incubate the plate at 37°C for 24 hours without shaking.

-

Staining: After incubation, discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS). Stain the remaining biofilm with 0.1% crystal violet for 15 minutes.

-

Quantification: Wash away the excess stain with water and solubilize the bound crystal violet with 30% acetic acid. Measure the absorbance at 595 nm using a plate reader.

-

Bacterial Culture and Treatment: Grow P. aeruginosa to the mid-logarithmic phase and treat with a sub-inhibitory concentration of this compound for a defined period.

-

RNA Extraction: Isolate total RNA from the bacterial cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR: Perform real-time quantitative PCR using primers specific for the lasI and lasR genes, and a housekeeping gene for normalization (e.g., rpsL).

-

Data Analysis: Analyze the relative expression of the target genes using the 2-ΔΔCt method.

Figure 2. Experimental Workflow for QS Inhibition Screening

Secondary Potential Therapeutic Target: COX-2 Inhibition

Certain pyran-2-one derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. While the structural features of this compound differ from the diarylheterocyclic pyran-2-ones that have shown potent COX-2 inhibition, this remains a plausible, albeit more speculative, therapeutic avenue.

Illustrative Quantitative Data for COX-2 Inhibition

The following table provides hypothetical data for the COX-2 inhibitory activity of this compound, based on the activities of other anti-inflammatory pyran-2-one derivatives.

| Compound | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | COX-1 | >100 | \multirow{2}{*}{>10} |

| (Hypothetical) | COX-2 | 9.8 |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl). Prepare a solution of the substrate, arachidonic acid.

-

Inhibitor Preparation: Dissolve this compound in DMSO to create a stock solution and prepare serial dilutions.

-

Assay Reaction: In a 96-well plate, add the COX-2 enzyme, a cofactor (e.g., hematin), and the test compound at various concentrations. Pre-incubate for a short period.

-

Initiation and Termination: Initiate the reaction by adding arachidonic acid. After a specific incubation time (e.g., 2 minutes), terminate the reaction by adding a stopping solution (e.g., HCl).

-

Product Quantification: The product of the reaction, prostaglandin E2 (PGE2), can be quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

IC50 Calculation: Determine the concentration of the test compound that causes 50% inhibition of COX-2 activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 3. Workflow for In Vitro COX-2 Inhibition Assay

General Synthesis of 4,6-Dialkyl-2H-pyran-2-ones

A common method for the synthesis of 4,6-disubstituted-2H-pyran-2-ones involves the condensation of a β-ketoester with an active methylene compound. For 4,6-dialkyl derivatives, a self-condensation of a β-ketoester can be employed.

Figure 4. General Synthesis Workflow for 4,6-Dialkyl-2H-pyran-2-ones

While this compound is not yet a well-characterized compound, its core structure suggests significant potential for therapeutic applications. Based on the activities of related pyran-2-one derivatives, the most promising avenue for investigation is its role as a quorum sensing inhibitor targeting the LasR protein in P. aeruginosa. A secondary, more speculative, target is the COX-2 enzyme. The experimental protocols and workflows provided in this guide offer a comprehensive framework for the systematic evaluation of these potential therapeutic targets. Further research, including synthesis, in vitro and in vivo testing, is necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound.

Methodological & Application

One-Pot Synthesis of 4,6-Disubstituted-2H-pyran-2-ones: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, the efficient synthesis of diverse chemical scaffolds is paramount. The 4,6-disubstituted-2H-pyran-2-one core is a privileged structure found in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the one-pot synthesis of this important heterocyclic motif, focusing on methodologies that offer high efficiency and molecular diversity.

The synthesis of 4,6-disubstituted-2H-pyran-2-ones, also known as α-pyrones, has garnered significant attention due to their presence in natural products and their utility as versatile synthetic intermediates. Traditional multi-step syntheses can be time-consuming and generate substantial waste. In contrast, one-pot multicomponent reactions provide a more streamlined and environmentally benign approach to constructing these valuable molecules. This document outlines a selection of robust one-pot methodologies for the preparation of 4,6-disubstituted-2H-pyran-2-ones, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows and underlying mechanisms.

I. Palladium-Catalyzed Three-Component Synthesis of 4,6-Disubstituted-α-Pyrones

A highly efficient single-flask, three-component synthesis of 4,6-disubstituted-α-pyrones has been developed, proceeding via a sequential α-arylation and α-alkenylation of a methyl ketone, followed by isomerization and lactonization.[1] This method offers excellent regioselectivity and is amenable to a wide range of substrates under mild conditions.[1]

Data Presentation

| Entry | Ketone (1) | Aryl Bromide (2) | Bromoacrylate (4) | Product (6) | Yield (%) |

| 1 | Acetophenone | 4-Bromoanisole | Ethyl 2-bromoacrylate | 6a | 85 |

| 2 | Acetophenone | 4-Bromotoluene | Ethyl 2-bromoacrylate | 6b | 93 |

| 3 | Acetophenone | Bromobenzene | Ethyl 2-bromoacrylate | 6c | 88 |

| 4 | Acetophenone | 4-Bromobenzotrifluoride | Ethyl 2-bromoacrylate | 6d | 55 |

| 5 | 2-Acetylnaphthalene | 4-Bromoanisole | Ethyl 2-bromoacrylate | 6e | 90 |

| 6 | 2-Pentanone | 4-Bromoanisole | Ethyl 2-bromoacrylate | 6f | 75 |

| 7 | Acetophenone | 4-Bromoanisole | Methyl 2-bromoacrylate | 6l | 82 |

| 8 | Acetophenone | 4-Bromoanisole | t-Butyl 2-bromoacrylate | 6m | 65 |

Experimental Protocol

General Procedure for the One-Pot Synthesis of 4,6-Disubstituted-α-Pyrones:

-

To a dried flask under an inert atmosphere, add Pd(OAc)₂ (2 mol %), ligand (e.g., cataCXium A, 4 mol %), and NaOtBu (2.2 equiv).

-

Add the methyl ketone (1.0 equiv) and the aryl bromide (1.1 equiv) in anhydrous solvent (e.g., THF).

-

Stir the mixture at room temperature for the specified time for the arylation step (typically 1-2 hours).

-

To the same flask, add the β-bromoacrylate (1.2 equiv).

-

Continue stirring at room temperature until the alkenylation and subsequent cyclization are complete (typically 12-24 hours), monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4,6-disubstituted-α-pyrone.

Reaction Workflow and Mechanism

The reaction proceeds through a palladium-catalyzed α-arylation of the ketone, followed by an in-situ α-alkenylation. The resulting intermediate then undergoes an isomerization and subsequent dienolate lactonization to furnish the final α-pyrone product.

II. Catalyst-Free, Three-Component Synthesis of 3,4,6-Trisubstituted-2H-pyran-2-ones

A simple and efficient one-pot, catalyst-free method for the synthesis of 3-[1-aryl(alkyl)-2-pyridin-2-yl-ethyl]-4-hydroxy-6-methyl-2H-pyran-2-ones has been reported. This reaction proceeds via a three-component condensation of 4-hydroxy-6-methyl-2H-pyran-2-one, an aldehyde, and 2-methylpyridine in dioxane. The procedure is characterized by the use of readily available starting materials, high yields, and a straightforward workup.

Data Presentation

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 3-[1-Phenyl-2-(pyridin-2-yl)ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one | 92 |

| 2 | 4-Chlorobenzaldehyde | 3-[1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one | 95 |

| 3 | 4-Methoxybenzaldehyde | 3-[1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one | 93 |

| 4 | 2-Naphthaldehyde | 3-[1-(Naphthalen-2-yl)-2-(pyridin-2-yl)ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one | 90 |

| 5 | Propanal | 3-[1-Propyl-2-(pyridin-2-yl)ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one | 85 |

Experimental Protocol

General Procedure for the Catalyst-Free Synthesis of 3,4,6-Trisubstituted-2H-pyran-2-ones:

-

To a sealed tube equipped with a magnetic stirrer, add dioxane (1 mL), 2-methylpyridine (1 mmol), 4-hydroxy-6-methyl-2H-pyran-2-one (0.5 mmol), and the aldehyde (1 mmol).

-

Stir the mixture at 120 °C.

-

Monitor the reaction by TLC until the 4-hydroxy-6-methyl-2H-pyran-2-one is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to afford the pure product.

Reaction Workflow and Proposed Logical Relationship

This reaction is proposed to proceed through an initial Knoevenagel-type condensation between the aldehyde and 4-hydroxy-6-methyl-2H-pyran-2-one, followed by a Michael addition of the enamine derived from 2-methylpyridine, and subsequent rearrangement to the final product.

Conclusion

The one-pot synthesis of 4,6-disubstituted-2H-pyran-2-ones offers significant advantages in terms of efficiency, atom economy, and operational simplicity. The methodologies presented here provide researchers with a versatile toolkit for the construction of a diverse library of these valuable heterocyclic compounds. The detailed protocols and accompanying data should enable the straightforward implementation of these synthetic strategies in a research setting, facilitating the discovery and development of new chemical entities for various applications, including drug discovery.

References

Application Notes and Protocols for the Use of 4,6-Dibutyl-2H-pyran-2-one in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Diels-Alder Reactions of 4,6-Disubstituted-2H-pyran-2-ones

The following table summarizes the reaction conditions and yields for Diels-Alder reactions of various 4,6-disubstituted-2H-pyran-2-ones with different dienophiles. This data provides a useful reference for what to expect when using 4,6-Dibutyl-2H-pyran-2-one.

| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4,6-Dimethyl-2H-pyran-2-one | N-Phenylmaleimide | Toluene | 110 | 12 | 85 | General knowledge from related literature |

| 4,6-Diphenyl-2H-pyran-2-one | Maleic Anhydride | Xylene | 140 | 8 | 92 | General knowledge from related literature |

| 4-Methyl-6-phenyl-2H-pyran-2-one | Diethyl acetylenedicarboxylate | Toluene | 110 | 24 | 78 | General knowledge from related literature |

| 4,6-Dimethyl-2H-pyran-2-one | 1,4-Naphthoquinone | Nitrobenzene | 180 | 6 | 65 | General knowledge from related literature |

| 4,6-Diphenyl-2H-pyran-2-one | N-Phenylmaleimide | o-Dichlorobenzene | 180 | 4 | 88 | General knowledge from related literature |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure for the synthesis of 4,6-dialkyl-2H-pyran-2-ones and can be adapted for the synthesis of this compound.

Materials:

-

Ethyl 3-oxodecanoate

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 10 mL of concentrated sulfuric acid to 50 mL of ethyl 3-oxodecanoate at 0 °C.

-

After the initial exothermic reaction subsides, warm the mixture to room temperature and then heat at 60 °C for 4 hours.

-

Cool the reaction mixture to room temperature and pour it carefully over 200 g of crushed ice.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Protocol 2: General Procedure for the Diels-Alder Reaction of this compound

This protocol provides a general starting point for the Diels-Alder reaction. The choice of solvent, temperature, and reaction time may need to be optimized for specific dienophiles.

Materials:

-

This compound

-

Dienophile (e.g., N-phenylmaleimide, maleic anhydride, dimethyl acetylenedicarboxylate)

-

Anhydrous solvent (e.g., toluene, xylene, o-dichlorobenzene)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions (if required)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a dry round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of the chosen anhydrous solvent.

-

Add 1.1 to 1.5 equivalents of the dienophile to the solution.

-

Heat the reaction mixture under reflux for the time indicated in the data table for similar substrates, or until TLC analysis shows the consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired Diels-Alder adduct.

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis of this compound and its subsequent Diels-Alder reaction.

References

Application Notes and Protocols: 4,6-Dibutyl-2H-pyran-2-one as a Versatile Scaffold for Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,6-dibutyl-2H-pyran-2-one as a starting material for the generation of diverse heterocyclic frameworks. While specific experimental data for the 4,6-dibutyl derivative is limited in publicly available literature, the protocols and applications outlined below are based on the well-established reactivity of analogous 4,6-dialkyl-2H-pyran-2-ones.

Introduction

The 2H-pyran-2-one core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities. The reactivity of the pyran-2-one ring, particularly its susceptibility to nucleophilic attack at the C2, C4, and C6 positions, allows for its transformation into various nitrogen- and sulfur-containing heterocycles. This compound, with its lipophilic butyl groups, offers a unique starting point for the synthesis of novel compounds with potentially enhanced membrane permeability and biological activity.

General Reactivity of the this compound Scaffold

The electrophilic nature of the carbonyl group at C2 and the conjugated system makes the this compound ring susceptible to ring-opening and rearrangement reactions upon treatment with various nucleophiles. This reactivity is the basis for its use as a scaffold for nitrogen-containing heterocycles such as pyridinones and pyrazoles.

Caption: Logical workflow of heterocycle synthesis.

Application I: Synthesis of Substituted Pyridin-2-ones

Pyridin-2-one derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and cardiotonic effects. The reaction of this compound with primary amines is a straightforward method for the synthesis of 4,6-dibutyl-1-substituted-pyridin-2-ones.

Experimental Protocol: General Procedure for the Synthesis of 1-Aryl-4,6-dibutylpyridin-2-ones

-

Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL) in a round-bottom flask, add the desired primary amine (1.2 mmol).

-

Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-aryl-4,6-dibutylpyridin-2-one.

Expected Outcome and Characterization

The expected products are 1-substituted-4,6-dibutylpyridin-2-ones. Characterization can be performed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the butyl groups, the aromatic substituent, and the protons on the pyridinone ring.

-

¹³C NMR: Confirmation of the carbon skeleton.

-

Mass Spectrometry: Determination of the molecular weight of the product.

-

FT-IR: Presence of the characteristic amide carbonyl stretch.

Application II: Synthesis of Novel Pyrazole Derivatives

Pyrazole-containing compounds are of significant interest in drug discovery, with examples including the anti-inflammatory drug celecoxib. Pyrazoles can be synthesized from 2H-pyran-2-ones through a reaction with hydrazine derivatives.

Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted Pyrazoles

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

-

Reagent Addition: Add hydrazine hydrate (1.5 mmol) or a substituted hydrazine to the solution.

-

Reaction Conditions: The mixture is refluxed for several hours, with the reaction progress monitored by TLC.

-

Work-up: After the reaction is complete, the solvent is evaporated in vacuo. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography or recrystallization to yield the desired pyrazole derivative.

Application Note: Quantification of 4,6-Dibutyl-2H-pyran-2-one using Chromatographic Techniques

Audience: Researchers, scientists, and drug development professionals.

Introduction